Cas no 895479-76-2 (2-(4-fluorobenzenesulfonyl)-N-(3-nitrophenyl)acetamide)

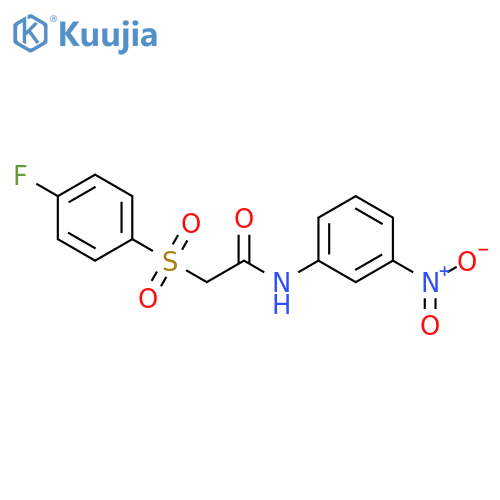

895479-76-2 structure

商品名:2-(4-fluorobenzenesulfonyl)-N-(3-nitrophenyl)acetamide

2-(4-fluorobenzenesulfonyl)-N-(3-nitrophenyl)acetamide 化学的及び物理的性質

名前と識別子

-

- 2-(4-fluorophenyl)sulfonyl-N-(3-nitrophenyl)acetamide

- Acetamide, 2-[(4-fluorophenyl)sulfonyl]-N-(3-nitrophenyl)-

- F2536-1903

- 2-(4-fluorobenzenesulfonyl)-N-(3-nitrophenyl)acetamide

- 2-((4-fluorophenyl)sulfonyl)-N-(3-nitrophenyl)acetamide

- AKOS024657895

- 895479-76-2

-

- インチ: 1S/C14H11FN2O5S/c15-10-4-6-13(7-5-10)23(21,22)9-14(18)16-11-2-1-3-12(8-11)17(19)20/h1-8H,9H2,(H,16,18)

- InChIKey: MSXKLPBUZUIRAL-UHFFFAOYSA-N

- ほほえんだ: C(NC1=CC=CC([N+]([O-])=O)=C1)(=O)CS(C1=CC=C(F)C=C1)(=O)=O

計算された属性

- せいみつぶんしりょう: 338.03727079g/mol

- どういたいしつりょう: 338.03727079g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 23

- 回転可能化学結合数: 4

- 複雑さ: 534

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.5

- トポロジー分子極性表面積: 117Ų

じっけんとくせい

- 密度みつど: 1.505±0.06 g/cm3(Predicted)

- ふってん: 603.3±55.0 °C(Predicted)

- 酸性度係数(pKa): 11.09±0.70(Predicted)

2-(4-fluorobenzenesulfonyl)-N-(3-nitrophenyl)acetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2536-1903-75mg |

2-(4-fluorobenzenesulfonyl)-N-(3-nitrophenyl)acetamide |

895479-76-2 | 90%+ | 75mg |

$208.0 | 2023-05-16 | |

| Life Chemicals | F2536-1903-20mg |

2-(4-fluorobenzenesulfonyl)-N-(3-nitrophenyl)acetamide |

895479-76-2 | 90%+ | 20mg |

$99.0 | 2023-05-16 | |

| Life Chemicals | F2536-1903-5μmol |

2-(4-fluorobenzenesulfonyl)-N-(3-nitrophenyl)acetamide |

895479-76-2 | 90%+ | 5μl |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2536-1903-5mg |

2-(4-fluorobenzenesulfonyl)-N-(3-nitrophenyl)acetamide |

895479-76-2 | 90%+ | 5mg |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2536-1903-100mg |

2-(4-fluorobenzenesulfonyl)-N-(3-nitrophenyl)acetamide |

895479-76-2 | 90%+ | 100mg |

$248.0 | 2023-05-16 | |

| Life Chemicals | F2536-1903-25mg |

2-(4-fluorobenzenesulfonyl)-N-(3-nitrophenyl)acetamide |

895479-76-2 | 90%+ | 25mg |

$109.0 | 2023-05-16 | |

| Life Chemicals | F2536-1903-2mg |

2-(4-fluorobenzenesulfonyl)-N-(3-nitrophenyl)acetamide |

895479-76-2 | 90%+ | 2mg |

$59.0 | 2023-05-16 | |

| Life Chemicals | F2536-1903-3mg |

2-(4-fluorobenzenesulfonyl)-N-(3-nitrophenyl)acetamide |

895479-76-2 | 90%+ | 3mg |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2536-1903-50mg |

2-(4-fluorobenzenesulfonyl)-N-(3-nitrophenyl)acetamide |

895479-76-2 | 90%+ | 50mg |

$160.0 | 2023-05-16 | |

| Life Chemicals | F2536-1903-2μmol |

2-(4-fluorobenzenesulfonyl)-N-(3-nitrophenyl)acetamide |

895479-76-2 | 90%+ | 2μl |

$57.0 | 2023-05-16 |

2-(4-fluorobenzenesulfonyl)-N-(3-nitrophenyl)acetamide 関連文献

-

Youmin Cheng,Shaomin Ji,Xijun Xu RSC Adv., 2015,5, 100089-100096

-

Hucheng Wang,Liqun Liu,Shengyu Bai,Xuhong Guo,Rienk Eelkema,Jan H. van Esch,Yiming Wang Soft Matter, 2020,16, 9406-9409

-

Chuan-Feng Chen Chem. Commun., 2008, 6128-6130

-

Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077

895479-76-2 (2-(4-fluorobenzenesulfonyl)-N-(3-nitrophenyl)acetamide) 関連製品

- 1804952-26-8(3-Bromo-6-(difluoromethyl)-2-iodopyridine-4-carbonyl chloride)

- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)

- 2171875-10-6(6-bromo-2-ethyl-N-methyl-1,3-benzothiazol-4-amine)

- 2229351-93-1(4-(1-bromopropan-2-yl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole)

- 1639480-47-9(methyl (2S,4R)-4-cyclopropoxypyrrolidine-2-carboxylate)

- 1527727-35-0(1-(5-methyl-1,3-oxazol-4-yl)methylpiperazine)

- 1248797-31-0(2-(Prop-2-yn-1-yl)cyclopentan-1-ol)

- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)

- 2229343-24-0(3-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)-3-methylbutanoic acid)

- 2172457-51-9(3-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamido-2-methylpropanoic acid)

推奨される供給者

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬